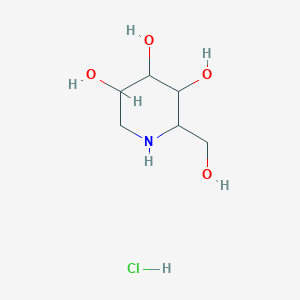

1-Deoxynojirimycin hydrochloride

Übersicht

Beschreibung

An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.

Wissenschaftliche Forschungsanwendungen

Bioactivity and Clinical Applications

1-DNJ, found in mulberry leaves, silkworms, and certain microorganisms, exhibits anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor properties. Its derivatives, such as miglitol, miglustat, and migalastat, have been clinically applied to treat diseases like diabetes and lysosomal storage disorders. The review by Wang et al. (2020) focuses on the extraction, determination, pharmacokinetics, and bioactivity of 1-DNJ, highlighting its significant clinical applications (Wang, Shen, Zhao, & Ye, 2020).

Enhancement of Bioavailability

Sun et al. (2019) aimed to enhance the oral bioavailability of 1-DNJ through the preparation of controlled release matrix pellets, demonstrating a significant improvement in bioavailability when compared to free 1-DNJ. This advancement indicates a promising approach to overcome the challenges of poor water solubility and low oral bioavailability associated with 1-DNJ, potentially broadening its clinical applications (Sun, Zhao, & Liu, 2019).

Dietary Sources and Extraction

The determination of 1-DNJ in silkworm larvae by Chen et al. (2014) established a rapid method for its extraction, suggesting that the larvae could be a valuable source for treating carbohydrate-mediated disorders. This study underscores the significance of developing efficient extraction methods to utilize natural sources of 1-DNJ for therapeutic purposes (Chen, Liu, & Shi, 2014).

Antidiabetic Effects

Research has consistently highlighted the antidiabetic effects of 1-DNJ, primarily through its α-glucosidase inhibitory action. For instance, its ability to prevent diet-induced obesity in mice by increasing adiponectin levels demonstrates a potential mechanism for its anti-obesity and antidiabetic effects. Tsuduki et al. (2013) presented findings that 1-DNJ not only reduced visceral fat weight and adipocyte size but also activated β-oxidation systems, suppressed lipid accumulation in the liver, and reduced plasma triacylglycerol levels, indicating its comprehensive effects on glucose and lipid metabolism (Tsuduki, Kikuchi, Kimura, Nakagawa, & Miyazawa, 2013).

Eigenschaften

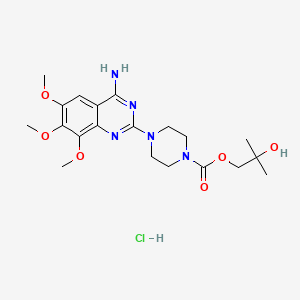

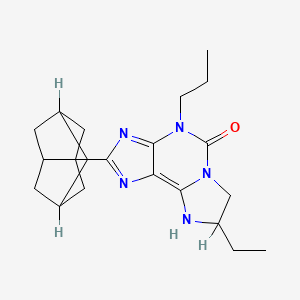

IUPAC Name |

2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxynojirimycin hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methylpropyl)cyclohex-1-en-1-yl]propanoic acid](/img/structure/B1197210.png)